7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
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Overview
Description
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a fluorophenyl group and a phenylpiperazine moiety. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction using a phenylpiperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of both fluorophenyl and phenylpiperazine groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile.
Biological Activity
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione, also known as a purine derivative, has attracted attention in pharmacological research due to its potential biological activities. This compound's unique structure features a fluorophenyl group and a piperazine moiety, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C25H26FN6O2, with a molecular weight of approximately 497.0 g/mol. Its IUPAC name reflects its complex structure, which includes multiple functional groups that are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H26FN6O2 |
Molecular Weight | 497.0 g/mol |
IUPAC Name | This compound |
The mechanism of action for this compound is believed to involve its binding to specific receptors and enzymes within the body. The presence of the piperazine ring may facilitate interactions with serotonin and dopamine receptors, which are crucial in various neurological processes. Additionally, the purine structure allows for potential inhibition of certain kinases involved in cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar purine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some relevant findings:
These results suggest that compounds similar to this compound could exhibit promising anticancer properties.
Neuropharmacological Effects
The piperazine moiety in the compound may also confer neuropharmacological effects by modulating neurotransmitter systems. Research indicates that piperazine derivatives can act as agonists or antagonists at serotonin and dopamine receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antidepressant Activity : A study on piperazine derivatives showed significant antidepressant effects in animal models, suggesting that modifications to the piperazine structure can enhance efficacy.
- Antitumor Mechanisms : Research indicated that purine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Properties
Molecular Formula |
C25H27FN6O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H27FN6O2/c1-28-23-22(24(33)29(2)25(28)34)32(16-18-8-10-19(26)11-9-18)21(27-23)17-30-12-14-31(15-13-30)20-6-4-3-5-7-20/h3-11H,12-17H2,1-2H3 |
InChI Key |
OYSOVPGJPTZKNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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